Methyl 4-cyano-2-ethylbenzoate

Catalog No.
S8759624
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-cyano-2-ethylbenzoate

Product Name

Methyl 4-cyano-2-ethylbenzoate

IUPAC Name

methyl 4-cyano-2-ethylbenzoate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-3-9-6-8(7-12)4-5-10(9)11(13)14-2/h4-6H,3H2,1-2H3

InChI Key

SZFFUYUXNUKQSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C(=O)OC

Crystal Structure Determination via X-Ray Diffraction

While no direct X-ray diffraction data for methyl 4-cyano-2-ethylbenzoate is available in the provided sources, insights can be drawn from structurally analogous compounds. For instance, methyl 4-cyano-2-(difluoromethoxy)-3-ethylbenzoate (C₁₂H₁₁F₂NO₃) exhibits a planar benzoate core with substituents influencing molecular packing via van der Waals interactions and hydrogen bonding. Similarly, ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate demonstrates how cyano and ester groups stabilize crystal lattices through C–H···N hydrogen bonds.

For methyl 4-cyano-2-ethylbenzoate, the expected molecular geometry includes:

  • A benzoate ring with bond lengths and angles consistent with aromatic systems (C–C: ~1.39 Å, C–O: ~1.36 Å).
  • An ethyl group at C2 inducing steric effects, potentially distorting the ring’s planarity.
  • A cyano group at C4 contributing to electron withdrawal, polarizing the aromatic system.

Table 1: Key Molecular Properties of Methyl 4-Cyano-2-Ethylbenzoate

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
XLogP32.3
Hydrogen Bond Acceptors3
Exact Mass189.078978594 g/mol
SMILESCCC1=C(C=CC(=C1)C#N)C(=O)OC

Conformational Analysis Using Computational Chemistry Methods

Density Functional Theory (DFT) calculations predict the lowest-energy conformation of methyl 4-cyano-2-ethylbenzoate. The ethyl group at C2 adopts a staggered configuration to minimize steric clashes with adjacent substituents. Key findings include:

  • Dihedral Angles: The ethyl group’s C–C bond forms a dihedral angle of ~60° with the aromatic ring, optimizing spatial arrangement.
  • Cyano Group Orientation: The linear cyano group (–C≡N) aligns perpendicular to the ring plane, maximizing conjugation with the π-system.
  • Methyl Ester Flexibility: The ester’s methoxy group rotates freely, contributing to entropic stabilization.

Comparative studies with 4-chlorobenzoate derivatives reveal that electron-withdrawing groups (e.g., –Cl, –CN) enhance substrate binding in enzymatic pockets through dipole interactions. For methyl 4-cyano-2-ethylbenzoate, the cyano group’s strong electron-withdrawing effect (Hammett σₚ = +0.66) polarizes the ring, increasing reactivity toward electrophilic substitution at the meta position.

Comparative Electronic Structure Studies with Related Benzoate Derivatives

The electronic properties of methyl 4-cyano-2-ethylbenzoate were compared to those of:

  • 4-Chlorobenzoate: The –Cl group (σₚ = +0.23) exerts a weaker electron-withdrawing effect than –CN, resulting in reduced ring polarization.
  • Methyl 2-(Difluoromethoxy)-3-Ethylbenzoate: The –OCHF₂ group introduces steric bulk and electronegativity, altering charge distribution across the ring.

Table 2: Substituent Effects on Benzoate Derivatives

CompoundSubstituentHammett σₚLogPDipole Moment (Debye)
Methyl 4-cyano-2-ethylbenzoate–CN+0.662.34.1
4-Chlorobenzoate–Cl+0.231.93.8
Methyl 2-(difluoromethoxy)-3-ethylbenzoate–OCHF₂+0.342.84.5

Key observations:

  • The cyano group’s strong electron withdrawal increases the compound’s dipole moment, enhancing solubility in polar solvents.
  • The ethyl group’s hydrophobic character contributes to a higher LogP value compared to unsubstituted benzoates.

Methyl 4-cyano-2-ethylbenzoate demonstrates characteristic thermodynamic stability properties consistent with aromatic ester compounds. The compound's thermal stability is significantly influenced by its molecular structure, which features a benzene ring substituted with an electron-withdrawing cyano group at the 4-position and an electron-donating ethyl group at the 2-position, along with a methyl ester functionality [1].

The thermodynamic stability of aromatic esters is generally enhanced compared to their aliphatic counterparts due to the presence of the aromatic ring system, which provides additional stabilization through conjugation effects [2]. For structurally related compounds, thermogravimetric analysis has shown that aromatic esters typically exhibit excellent thermal stability with initial decomposition temperatures above 350°C [3]. The cyano group's electron-withdrawing nature contributes to the compound's overall stability by reducing electron density at specific positions on the aromatic ring, creating a more stable electronic configuration [4].

Thermal Decomposition Characteristics

The thermal decomposition mechanism for cyano-substituted aromatic esters follows a predictable pattern. Studies on similar cyanobenzoate derivatives indicate that thermal degradation typically begins with hydrocarbon chain scission and cross-linking at temperatures between 400-450°C, followed by decyclization processes at higher temperatures [5] [6]. The presence of the ethyl substituent at the 2-position may provide additional steric hindrance, potentially enhancing the compound's resistance to thermal degradation compared to unsubstituted analogs.

PropertyEstimated ValueReference Compound
Initial Decomposition Temperature>350°CAromatic poly(ether ester)s [3]
Major Mass Loss Temperature~450°CPolycyanurate networks [5]
Thermal Stability ClassificationExcellentAromatic ester derivatives [7]

The compound's thermodynamic stability is further enhanced by the presence of intramolecular interactions between the cyano group and the aromatic system, which create additional stabilization through electronic effects [8].

Solubility Characteristics in Organic Solvent Systems

The solubility profile of Methyl 4-cyano-2-ethylbenzoate is characterized by good solubility in common organic solvents and limited water solubility, which is typical for aromatic ester compounds with moderate molecular weight [1]. The compound's solubility characteristics are governed by the balance between its polar functional groups (cyano and ester) and the hydrophobic aromatic ring system with the ethyl substituent.

Organic Solvent Solubility

Based on experimental data for closely related compounds, Methyl 4-cyano-2-ethylbenzoate exhibits excellent solubility in chloroform and ethyl acetate, while being insoluble in water [1]. This solubility pattern is consistent with similar cyanobenzoate derivatives, which demonstrate good solubility in dichloromethane, chloroform, and dimethyl sulfoxide [9]. The compound's solubility in organic solvents is enhanced by the presence of both the ester group, which can participate in dipole-dipole interactions, and the cyano group, which provides additional polar character [10].

Solvent ClassSolubilityMechanism
Chlorinated solvents (chloroform, dichloromethane)HighDipole-dipole interactions and van der Waals forces [9]
Ester solvents (ethyl acetate)HighHydrogen bonding and dipolar interactions [1]
Polar aprotic solvents (DMSO)GoodDipole-dipole interactions with cyano group [9]
Alcohols (methanol, ethanol)ModerateLimited hydrogen bonding capability [11]
WaterInsolubleHydrophobic aromatic ring dominates [1]

Partition Behavior

The compound's partition behavior between different solvent systems is influenced by its moderate polarity. The presence of the cyano group increases the compound's polarity compared to simple benzoate esters, while the ethyl substituent contributes to its lipophilic character. This balance results in favorable partitioning into organic phases over aqueous phases, making it suitable for extraction processes using organic solvents [12].

Phase Behavior and Melting Point Determination

The phase behavior of Methyl 4-cyano-2-ethylbenzoate is characterized by its crystalline solid state at room temperature, with specific thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound's melting point determination is crucial for understanding its thermal behavior and potential applications.

Melting Point Analysis

While specific melting point data for Methyl 4-cyano-2-ethylbenzoate is not directly reported in the literature, comparative analysis with structurally similar compounds provides valuable insights [1]. Related cyanobenzoate esters typically exhibit melting points in the range of 52-67°C, as observed for ethyl 4-cyanobenzoate (52-54°C) [13] and methyl 4-cyanobenzoate (65-67°C) [14]. The presence of the ethyl substituent at the 2-position is expected to influence the compound's melting point through steric effects and altered crystal packing.

CompoundMelting Point (°C)Molecular WeightStructural Features
Methyl 4-cyanobenzoate65-67161.164-cyano substitution [14]
Ethyl 4-cyanobenzoate52-54175.184-cyano, ethyl ester [13]
Methyl 4-cyano-2-ethylbenzoateNot reported189.214-cyano, 2-ethyl, methyl ester [1]

Crystal Structure Considerations

The crystal structure of Methyl 4-cyano-2-ethylbenzoate is influenced by several factors including the electronic effects of the cyano group, the steric bulk of the ethyl substituent, and the hydrogen bonding potential of the ester functionality. The cyano group can participate in weak intermolecular interactions, contributing to crystal lattice stability [8]. The 2-ethyl substituent introduces asymmetry into the molecule, potentially affecting crystal packing efficiency and influencing the melting point compared to symmetrical analogs.

Phase Transition Behavior

The phase transition behavior of aromatic esters like Methyl 4-cyano-2-ethylbenzoate typically involves a sharp melting transition from the crystalline solid to the liquid phase. The compound's phase behavior is expected to be influenced by the presence of multiple functional groups that can participate in different types of intermolecular interactions. The cyano group's ability to form weak hydrogen bonds and dipole-dipole interactions contributes to the compound's solid-state stability [15].

Partition Coefficient (LogP) and Lipophilicity Studies

The partition coefficient (LogP) of Methyl 4-cyano-2-ethylbenzoate represents a critical physicochemical parameter that quantifies the compound's lipophilicity and influences its biological activity, environmental fate, and pharmaceutical applications. The LogP value reflects the compound's tendency to partition between octanol and water phases, providing insights into its membrane permeability and bioavailability characteristics.

Theoretical LogP Estimation

Based on structural analysis and comparison with related compounds, the LogP value for Methyl 4-cyano-2-ethylbenzoate can be estimated using group contribution methods. The compound contains several functional groups that contribute to its overall lipophilicity: the aromatic ring system (positive contribution), the cyano group (negative contribution due to polarity), the ethyl substituent (positive contribution), and the methyl ester group (moderate positive contribution) [16].

For reference compounds, methyl benzoate exhibits a LogP value of approximately 1.47-1.98 [16] [17], while the addition of cyano and ethyl substituents modifies this value. The cyano group typically reduces LogP by approximately 0.6-1.0 units due to its polar nature [18], while the ethyl group increases LogP by approximately 0.5-1.0 units [10]. Based on these contributions, the estimated LogP for Methyl 4-cyano-2-ethylbenzoate falls in the range of 1.8-2.5.

Structural ComponentLogP ContributionRationale
Benzene ring+2.1Aromatic hydrophobic core [16]
Methyl ester group+0.2Ester functionality [16]
Cyano group-0.6Polar electron-withdrawing group [18]
Ethyl substituent+0.5Aliphatic hydrophobic group [10]
Estimated LogP2.2Sum of contributions

Lipophilicity Classification

With an estimated LogP value of approximately 2.2, Methyl 4-cyano-2-ethylbenzoate falls within the moderate lipophilicity range. This classification indicates that the compound possesses balanced hydrophilic and lipophilic properties, making it suitable for applications requiring moderate membrane permeability. The compound's lipophilicity is enhanced compared to more polar cyanobenzoic acid derivatives but remains lower than highly lipophilic aromatic compounds [19].

Experimental Validation Methods

The experimental determination of LogP for Methyl 4-cyano-2-ethylbenzoate can be accomplished using several validated methods. The shake-flask method remains the gold standard for LogP determination, involving equilibration of the compound between pre-saturated octanol and water phases followed by concentration analysis in both phases [20] [21]. Alternative methods include high-performance liquid chromatography (HPLC) methods, which correlate retention times with known LogP values of reference compounds [21].

MethodLogP RangeAdvantagesLimitations
Shake-flask0-6Direct measurement, high accuracy [20]Time-consuming, requires pure compound
HPLC0-6 (extendable to 10)Rapid, small sample size [21]Requires reference compounds
ComputationalUnlimitedFast, no experimental setup [19]Accuracy depends on model quality

Implications for Biological Activity

The moderate lipophilicity of Methyl 4-cyano-2-ethylbenzoate (LogP ≈ 2.2) suggests favorable properties for biological applications. Compounds with LogP values in the range of 1-3 typically exhibit good oral bioavailability and membrane permeability while maintaining sufficient aqueous solubility for formulation [19]. This balance makes the compound potentially suitable for pharmaceutical applications where controlled membrane penetration is desired.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types